3-(4-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide
Description
The compound 3-(4-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide features a propanamide backbone substituted with a 4-methoxyphenyl group at the C3 position. The amide nitrogen is linked to a furan-2-ylmethyl moiety, which is further substituted at the C5 position of the furan ring with a thiophen-3-yl group.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-22-16-5-2-14(3-6-16)4-9-19(21)20-12-17-7-8-18(23-17)15-10-11-24-13-15/h2-3,5-8,10-11,13H,4,9,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICICYHCQGRRRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=CC=C(O2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the core structure, followed by the introduction of the methoxyphenyl and thiophen-furan groups through various coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and optimized for efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-(4-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Motifs and Functional Groups
The compound’s unique thiophene-furan hybrid distinguishes it from similar propanamide derivatives. Key comparisons include:
- Thiophene vs. Thiazole and oxadiazole rings, however, are associated with stronger hydrogen-bonding capabilities (e.g., Compound 31’s anticancer activity and LMM5’s antifungal effects ).
- Methoxy Substitution : The 4-methoxyphenyl group is conserved in LMM5 and the target compound, suggesting its role in modulating electronic properties or binding to hydrophobic pockets in biological targets.
Biological Activity
3-(4-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a methoxyphenyl group, a thiophene ring, and a furan moiety. These components suggest potential biological activity that warrants detailed investigation.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure combines various functional groups that may contribute to its biological properties.
The biological activity of this compound is hypothesized to stem from its ability to interact with various cellular targets. The presence of the thiophene and furan rings may facilitate interactions with nucleophilic sites in proteins or nucleic acids, potentially modulating enzyme activities or receptor functions. Such interactions can lead to various pharmacological effects, including anticancer and antimicrobial activities.
Biological Activity Overview
Research has indicated that compounds with similar structural motifs often exhibit diverse biological activities. Below is a summary of the biological activities associated with this compound and related compounds:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Compounds containing thiophene and furan moieties have shown potential antimicrobial properties, likely due to their ability to disrupt cellular membranes or inhibit key metabolic pathways. |
| Anticancer | Similar derivatives have demonstrated cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms. |
| Anti-inflammatory | Some related compounds have been noted for their anti-inflammatory properties, possibly by inhibiting pro-inflammatory cytokines or enzymes like COX. |
Case Studies and Research Findings
- Anticancer Activity : A study investigating the cytotoxic effects of related furan derivatives indicated significant inhibition of cancer cell proliferation in vitro. For instance, compounds featuring both furan and thiophene rings showed IC50 values in the micromolar range against breast cancer cell lines, suggesting that this compound may exhibit similar effects due to its structural similarities .
- Antimicrobial Properties : In another study, derivatives of thiophene were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiophene ring significantly enhanced antibacterial efficacy, hinting that the incorporation of the furan component in our compound could further augment this activity .
- Mechanistic Insights : Research on similar compounds has revealed that they can inhibit key enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs). This inhibition leads to reduced tumor invasion and metastasis . Given the structural features of this compound, it is plausible that it may exert similar inhibitory effects on MMPs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
